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2-Amino-4-methoxy-2-methylbutyric acid - 91724-73-1

2-Amino-4-methoxy-2-methylbutyric acid

Catalog Number: EVT-3438617
CAS Number: 91724-73-1
Molecular Formula: C6H13NO3
Molecular Weight: 147.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-Amino-4-methoxy-2-methylbutyric acid is an organic compound with the molecular formula C6H13NO3C_6H_{13}NO_3. This compound features an amino group, a methoxy group, and a methyl group attached to a butyric acid backbone, which contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and biochemistry. It is classified as an amino acid derivative and is structurally related to other biologically significant compounds.

Source and Classification

2-Amino-4-methoxy-2-methylbutyric acid is synthesized through various chemical processes, often starting from naturally occurring amino acids or their derivatives. The compound falls under the category of amino acids, specifically as a substituted derivative of butyric acid. Its classification can be further detailed as follows:

  • Type: Amino acid derivative
  • Functional Groups: Amino group, methoxy group, carboxylic acid
  • Applications: Used in organic synthesis, biological research, and potential therapeutic applications.
Synthesis Analysis

Methods and Technical Details

The synthesis of 2-Amino-4-methoxy-2-methylbutyric acid can be achieved through several methods. A common approach involves the alkylation of a suitable amino acid derivative with a methoxy-containing reagent. Key steps in the synthesis include:

  1. Starting Materials: Typically involves amino acids such as L-valine or derivatives thereof.
  2. Reagents: Methoxy-containing reagents are used along with bases to facilitate the alkylation process.
  3. Solvents: Ethanol or methanol is commonly utilized to dissolve reactants.
  4. Conditions: Controlled temperature and pressure conditions are maintained to optimize yield and purity.

Industrial production may utilize continuous flow reactors and advanced purification techniques like chromatography to enhance efficiency and product quality .

Molecular Structure Analysis

Structure and Data

The molecular structure of 2-Amino-4-methoxy-2-methylbutyric acid can be represented as follows:

  • Molecular Formula: C6H13NO3C_6H_{13}NO_3
  • Molecular Weight: Approximately 145.17 g/mol
  • Structural Features:
    • An amino group (NH2-NH_2)
    • A methoxy group (OCH3-OCH_3)
    • A methyl group (CH3-CH_3) attached to the butyric acid backbone.

The three-dimensional conformation of this molecule allows for specific interactions with biological targets, influencing its activity .

Chemical Reactions Analysis

Reactions and Technical Details

2-Amino-4-methoxy-2-methylbutyric acid is capable of undergoing various chemical reactions:

  1. Oxidation: The methoxy group can be oxidized to yield aldehydes or carboxylic acids using reagents like potassium permanganate or chromium trioxide under acidic conditions.
  2. Reduction: The amino group can be reduced to form primary or secondary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
  3. Substitution Reactions: The methoxy group can be substituted with other functional groups under specific conditions, utilizing halogens or nucleophiles .

Common Reagents and Conditions

Reaction TypeReagents UsedConditions
OxidationPotassium permanganateAcidic medium
ReductionLithium aluminum hydrideAnhydrous conditions
SubstitutionHalogens (e.g., bromine)Presence of catalysts
Mechanism of Action

The mechanism of action for 2-Amino-4-methoxy-2-methylbutyric acid involves its interaction with specific molecular targets within biological systems. The amino group participates in hydrogen bonding and electrostatic interactions, while the methoxy group enhances lipophilicity and membrane permeability. This enables the compound to modulate the activity of enzymes, receptors, and other biomolecules, potentially leading to various biological effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in water and organic solvents like ethanol.

Chemical Properties

  • pKa Value: Reflects the acidic nature of the carboxylic group; specific values depend on experimental conditions.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.

Relevant analyses indicate that variations in pH can significantly affect solubility and reactivity profiles .

Applications

2-Amino-4-methoxy-2-methylbutyric acid has diverse applications across multiple scientific fields:

  • Organic Chemistry: Serves as a building block for synthesizing more complex molecules.
  • Biochemistry: Investigated for its role in metabolic pathways and enzyme interactions.
  • Pharmaceutical Research: Explored for potential therapeutic effects, including its use as a precursor in drug development.
  • Industrial Chemistry: Employed in producing specialty chemicals and intermediates for various industrial applications .
Biosynthesis and Metabolic Pathways

Non-Ribosomal Peptide Synthetase (NRPS)-Dependent Assembly Mechanisms

The biosynthesis of 2-amino-4-methoxy-2-methylbutyric acid (AMB) is orchestrated by a specialized enzymatic assembly line known as non-ribosomal peptide synthetases (NRPS). This pathway deviates from ribosomal protein synthesis, enabling the incorporation of non-proteinogenic amino acids like AMB. The core enzymatic machinery comprises two multidomain NRPS proteins—AmbB and AmbE—that function as molecular assembly lines [1] [3].

AmbB is a single-module NRPS featuring canonical adenylation (A), thiolation (T), and condensation (C) domains. Its primary role is the selective activation and loading of L-alanine (Ala). The adenylation domain (AAmbB) recognizes Ala with high specificity, activating it through adenylation with ATP to form alanyl-AMP. This activated amino acid is then covalently tethered to the phosphopantetheine (Ppant) arm of the adjacent thiolation domain (TAmbB) as a thioester [3] [6].

AmbE exhibits greater complexity as a trimodular NRPS (A-T1-C*-T2-MT-TE), where:

  • The adenylation domain (AAmbE) activates L-glutamate (Glu)
  • T1 serves as the attachment site for activated Glu
  • The condensation domain (C*) is architecturally distinct from canonical C domains
  • T2 receives Ala transferred from AmbB
  • MT is a methyltransferase domain
  • TE is a thioesterase domain responsible for product release [4] [6]

The C domain of AmbB catalyzes the first peptide bond formation between the Ala loaded on TAmbB and the Glu tethered to T1AmbE. This establishes the dipeptide intermediate Ala-Glu, setting the stage for subsequent structural diversification [6].

Table 1: NRPS Enzymes in AMB Biosynthesis

EnzymeDomainsAmino Acid SubstrateFunction in Pathway
AmbBA-T-CL-alanine (Ala)Ala activation and initial condensation
AmbEA-T1-C*-T2-MT-TEL-glutamate (Glu)Glu activation, peptide elongation, modification, and release

Role of Iron(II)/α-Ketoglutarate-Dependent Oxygenases in Structural Diversification

Structural transformation of the Glu moiety into AMB's signature methoxyvinylglycine structure requires two crucial tailoring enzymes: AmbC and AmbD. Both belong to the iron(II)/α-ketoglutarate-dependent oxygenase superfamily, which typically catalyzes hydroxylation reactions coupled to the oxidative decarboxylation of α-ketoglutarate [1] [3]. These enzymes introduce oxygen atoms at specific positions on the NRPS-tethered Glu residue, initiating a cascade of transformations.

Deuterium labeling experiments combined with mass spectrometry have elucidated their sequential action:

  • AmbC hydroxylates the β-carbon (C3) of Glu while it remains attached to T1AmbE, forming 3-hydroxyglutamate
  • AmbD subsequently hydroxylates the γ-carbon (C4), yielding 3,4-dihydroxyglutamate [3]

These hydroxylations represent cryptic modifications—chemical alterations not present in the final product but essential for downstream transformations. The dihydroxy intermediate undergoes dehydration (likely catalyzed by AmbE's C* domain) to form an α,β-dehydroamino acid intermediate. This activated species facilitates decarboxylation at the γ-position, eliminating CO2 while the methoxy group (from S-adenosylmethionine via AmbE's methyltransferase domain) attacks the β-carbon. This intricate sequence ultimately generates the methoxy enol ether characteristic of AMB [3] [6].

Table 2: Oxygenase-Mediated Structural Diversification

EnzymeCofactorsModification SiteIntermediate FormedDownstream Consequence
AmbCFe2+, α-KG, O2Glu β-carbon (C3)3(S)-hydroxyglutamateActivates for dehydration
AmbDFe2+, α-KG, O2Glu γ-carbon (C4)3,4-dihydroxyglutamateEnables decarboxylation & ether formation

Thiotemplate-Mediated Tripeptide Precursor Processing

Contrary to initial assumptions of dipeptide intermediates, biochemical studies reveal that AMB biosynthesis proceeds through a tripeptide precursor assembled on the NRPS thiotemplate. The pathway involves three thiolation domains functioning in concert [4]:

  • TAmbB: Loaded with Ala
  • T1AmbE: Loaded with Glu (later modified to AMB)
  • T2AmbE: Loaded with Ala transferred from AmbB

The assembly sequence is strictly ordered:

  • AmbB loads Ala onto its T domain
  • AmbE loads Glu onto T1
  • The C domain of AmbB catalyzes peptide bond formation between AlaAmbB and GluAmbE-T1, forming Ala-Glu on T1
  • A second Ala is transferred to T2AmbE
  • AmbE's C* domain condenses Ala-GluT1 with AlaT2, yielding the tripeptide Ala-Glu-Ala tethered to T2 [4]

This tripeptide serves as the scaffold for Glu modification. While attached to T2, the Glu residue undergoes oxygenase-catalyzed hydroxylations (by AmbC/AmbD), dehydration, decarboxylation, and methylation, transforming it into AMB while flanked by Ala residues. The final step involves thioesterase (TE)-mediated hydrolysis, releasing Ala-AMB (not the tripeptide) as the mature product. Traces of Ala-AMB-Ala tripeptide observed in TE-inactivated mutants confirm this processing model [3] [4].

Trans-Loading Mechanisms in Amino Acid Incorporation

A distinctive feature of AMB biosynthesis is the trans-loading mechanism governing Ala incorporation onto T2AmbE. Unlike typical NRPS systems where each module loads its own amino acid, AmbE's T2 domain lacks a cognate adenylation domain. Biochemical reconstitution experiments demonstrate that:

  • AmbB's A domain activates Ala
  • The activated Ala is transferred to AmbB's T domain
  • AmbB directly loads Ala onto T2AmbE in a trans-mechanism [4]

This interprotein loading is strictly dependent on protein-protein interactions between AmbB and AmbE. ATP-PPi exchange assays confirm that AmbE cannot activate Ala independently, and mass spectrometry of holo-AmbE-T2 isolated from reactions containing AmbB, Ala, and ATP confirms Ala loading. Structural studies of the AmbB T-C didomain reveal a substrate-donation conformation, where the Ppant arm carrying Ala is positioned to interact with the acceptor site of AmbE's C* domain, facilitating the trans-loading process [6].

Table 3: Trans-Loading Mechanism in AMB Biosynthesis

StepCatalystDonor SiteAcceptor SiteMolecular Outcome
1AAmbB-TAmbBAla~TAmbB formation
2AmbBTAmbBT2AmbEAla~T2AmbE formation
3CAmbBAla~TAmbBGlu~T1AmbEAla-Glu~T1AmbE
4C*AmbEAla-Glu~T1AmbEAla~T2AmbEAla-Glu-Ala~T2AmbE

Evolutionary Conservation of Biosynthetic Gene Clusters in Pseudomonas spp.

The amb gene cluster (ambABCDE) encoding AMB biosynthesis exhibits remarkable conservation across Pseudomonas species, indicative of strong evolutionary selection. Genome mining reveals this cluster’s consistent architecture:

  • ambA: Encodes a LysE-type transmembrane transporter responsible for AMB export
  • ambB: Encodes the Ala-activating NRPS
  • ambC and ambD: Encode the Fe(II)/αKG-dependent oxygenases
  • ambE: Encodes the Glu-activating and tailoring NRPS [1] [4]

This syntenic arrangement (ambA-ambB-ambC-ambD-ambE) is conserved in P. aeruginosa PAO1, P. fluorescens, and related strains. Functional conservation is demonstrated by heterologous expression experiments: transferring the intact amb cluster from P. aeruginosa into nonproducing strains like P. fluorescens CHA0 confers AMB production capacity [4]. The cluster's organization into two transcriptional units—ambA and ambBCDE—is also evolutionarily conserved, suggesting regulatory optimization.

The persistence of this pathway in diverse Pseudomonas lineages suggests ecological significance. AMB serves as an antimetabolite inhibiting pyridoxal phosphate-dependent enzymes in competing microorganisms (e.g., Erwinia amylovora, Staphylococcus aureus) and acts as a seed germination arrest factor in plants. This dual functionality likely provides Pseudomonas with competitive advantages in both microbial communities and plant interactions, driving the conservation of the amb cluster [2] [4].

Figure 1: Genomic Organization and Biosynthetic Pathway of the AMB Gene Cluster

| ambA | ambB | ambC | ambD | ambE |  |------|------|------|------|------|  ↑ (LysE transporter) ↑ (NRPS-Ala) ↑ (Oxygenase) ↑ (Oxygenase) ↑ (NRPS-Glu/Tailoring)  Biosynthetic Steps:  1. AmbB activates Ala → Ala~T<sup>AmbB</sup>  2. AmbE activates Glu → Glu~T<sub>1</sub><sup>AmbE</sup>  3. AmbB loads Ala onto T<sub>2</sub><sup>AmbE</sup>  4. AmbB C domain: Ala~T<sup>AmbB</sup> + Glu~T<sub>1</sub><sup>AmbE</sup> → Ala-Glu~T<sub>1</sub><sup>AmbE</sup>  5. AmbE C* domain: Ala-Glu~T<sub>1</sub><sup>AmbE</sup> + Ala~T<sub>2</sub><sup>AmbE</sup> → Ala-Glu-Ala~T<sub>2</sub><sup>AmbE</sup>  6. AmbC hydroxylates Glu C3 → Ala-(3OH-Glu)-Ala~T<sub>2</sub><sup>AmbE</sup>  7. AmbD hydroxylates Glu C4 → Ala-(3,4diOH-Glu)-Ala~T<sub>2</sub><sup>AmbE</sup>  8. AmbE domains: Dehydration, decarboxylation, methylation → Ala-AMB-Ala~T<sub>2</sub><sup>AmbE</sup>  9. AmbE TE domain: Hydrolysis → Ala-AMB  

Figure 2: Thiotemplate-Mediated AMB Biosynthesis Model

[AmbB]          [AmbE]  A-T-C ~~~~~~~~~~ A-T₁-C*-T₂-MT-TE  │                │        │  Ala             Glu      Ala (trans-loaded)  ↓                ↓        ↓  Ala~T          Glu~T₁    Ala~T₂  │─────C(AmbB)───>│        │  Ala-Glu~T₁ │        │  │<──────────C*(AmbE)│  Ala-Glu-Ala~T₂  │ (AmbC/AmbD hydroxylations → AMB formation)  Ala-AMB-Ala~T₂  │ (TE hydrolysis)  Ala-AMB + Ala  

Properties

CAS Number

91724-73-1

Product Name

2-Amino-4-methoxy-2-methylbutyric acid

IUPAC Name

2-amino-4-methoxy-2-methylbutanoic acid

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

InChI

InChI=1S/C6H13NO3/c1-6(7,5(8)9)3-4-10-2/h3-4,7H2,1-2H3,(H,8,9)

InChI Key

WOTCLVZZFBUGGO-UHFFFAOYSA-N

SMILES

CC(CCOC)(C(=O)O)N

Canonical SMILES

CC(CCOC)(C(=O)O)N

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